

# 2-(4-Nitrophenyl)butyric acid molecular structure

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## Compound of Interest

Compound Name: **2-(4-Nitrophenyl)butyric acid**

Cat. No.: **B1630485**

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## An In-depth Technical Guide to the Molecular Structure of **2-(4-Nitrophenyl)butyric Acid**

This guide provides a comprehensive technical overview of **2-(4-nitrophenyl)butyric acid**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all claims in authoritative references.

## Introduction and Physicochemical Profile

**2-(4-Nitrophenyl)butyric acid** (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of Indobufen, a reversible anti-platelet aggregation agent.<sup>[1][2][3]</sup> Understanding its structural and chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.<sup>[1]</sup> Its molecular structure integrates three key functional components: a butyric acid backbone, a phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO<sub>2</sub>) at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **2-(4-Nitrophenyl)butyric acid**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[2][4]
Molecular Weight	209.20 g/mol	[4]
IUPAC Name	2-(4-nitrophenyl)butanoic acid	[4]
Melting Point	121-123 °C	[1][2]
Appearance	Off-white to light beige/yellow powder	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and chloroform.	[1]

## Molecular Structure and Stereochemistry

The molecular architecture of **2-(4-nitrophenyl)butyric acid** is fundamental to its chemical behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the  $\alpha$ -carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of **2-(4-Nitrophenyl)butyric acid**.

## Key Functional Groups

- Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is a primary site for chemical reactions, such as esterification or conversion to an acid chloride.
- p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO<sub>2</sub>) at the para position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and influences the acidity of the  $\alpha$ -carbon's proton.
- Ethyl Group (-CH<sub>2</sub>CH<sub>3</sub>): Attached to the  $\alpha$ -carbon, this alkyl group completes the butyric acid structure.

## Stereochemistry: A Chiral Center

A critical feature of the **2-(4-nitrophenyl)butyric acid** structure is the presence of a chiral center at the  $\alpha$ -carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the ethyl group, and a hydrogen atom).

- Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: **(R)-2-(4-nitrophenyl)butyric acid** and **(S)-2-(4-nitrophenyl)butyric acid**.
- Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.<sup>[5]</sup>
- Chiral Resolution: For applications where stereochemistry is critical, such as in pharmaceuticals, separation of the racemic mixture into its individual enantiomers is necessary. This process, known as chiral resolution, can be achieved by forming diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional crystallization, or by using chiral chromatography.<sup>[6][7]</sup> The differing physical properties of the diastereomeric salts allow for their separation.

## Spectroscopic Characterization for Structural Elucidation

The confirmation of the molecular structure of **2-(4-nitrophenyl)butyric acid** relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro compounds.<sup>[8]</sup>

Table 2: Key IR Absorption Bands for **2-(4-Nitrophenyl)butyric acid**

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Rationale
Carboxylic Acid (O-H)	Stretching, broad	3300 - 2500	Characteristic broad absorption due to hydrogen bonding.
Aromatic C-H	Stretching	3100 - 3000	Typical for sp <sup>2</sup> C-H bonds in the phenyl ring.
Aliphatic C-H	Stretching	3000 - 2850	For sp <sup>3</sup> C-H bonds in the ethyl group.
Carboxylic Acid (C=O)	Stretching	~1700	Strong absorption characteristic of the carbonyl group in a carboxylic acid.
Aromatic Nitro (N-O)	Asymmetric Stretch	1550 - 1475	Strong and characteristic for aromatic nitro compounds. <a href="#">[8]</a> <a href="#">[9]</a>
Aromatic Nitro (N-O)	Symmetric Stretch	1360 - 1290	Strong and characteristic, appears alongside the asymmetric stretch. <a href="#">[8]</a> <a href="#">[9]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

- Aromatic Protons: Two doublets in the  $\delta$  7.5-8.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro group will be further downfield.
- Carboxylic Acid Proton: A broad singlet, typically far downfield ( $>10$  ppm), which may exchange with D<sub>2</sub>O.
- $\alpha$ -Methine Proton (-CH-): A triplet around  $\delta$  3.6-3.8 ppm, coupled to the adjacent methylene protons.
- Methylene Protons (-CH<sub>2</sub>-): A multiplet (quintet or sextet) around  $\delta$  1.8-2.2 ppm, coupled to both the  $\alpha$ -methine and the terminal methyl protons.
- Methyl Protons (-CH<sub>3</sub>): A triplet around  $\delta$  0.9-1.1 ppm, coupled to the adjacent methylene protons.

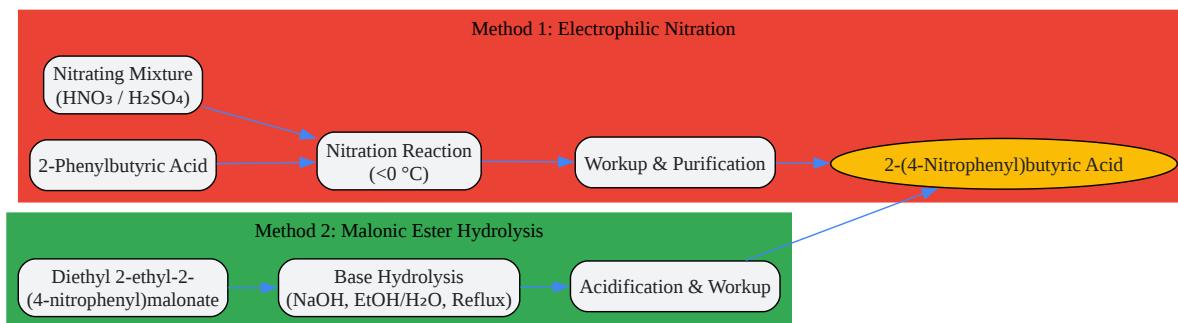
- <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.
  - Carboxyl Carbon:  $\delta > 170$  ppm.
  - Aromatic Carbons: Four signals in the  $\delta$  120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.
  - $\alpha$ -Carbon:  $\delta \sim 45$ -55 ppm.
  - Methylene Carbon:  $\delta \sim 25$ -30 ppm.
  - Methyl Carbon:  $\delta \sim 10$ -15 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-(4-nitrophenyl)butyric acid**, the expected monoisotopic mass is 209.0688 Da.<sup>[4]</sup> The mass spectrum would show a molecular ion peak [M]<sup>+</sup> at m/z 209, with potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl group, or parts of the nitro group.

# Synthetic Methodologies

The synthesis of **2-(4-nitrophenyl)butyric acid** is well-documented, with several viable routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common, validated protocols.



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